2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
2-Methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a methoxy group, a thienylcarbonyl group, and a tetrahydroquinoline moiety. This compound has garnered interest in various fields of research due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The compound “2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might also interact with various biological targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it’s likely that this compound might affect multiple biochemical pathways.
Result of Action
Based on the biological activities of indole derivatives , it’s possible that this compound might have a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Thienylcarbonyl Group: This step involves the acylation of the tetrahydroquinoline core with a thienylcarbonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 3-Methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 5-Chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Uniqueness
2-Methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-27-19-8-3-2-7-17(19)21(25)23-16-11-10-15-6-4-12-24(18(15)14-16)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRTRKVEJOURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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